molecular formula C18H19NO2 B1201485 Pisoniamide

Pisoniamide

Cat. No. B1201485
M. Wt: 281.3 g/mol
InChI Key: CHPUDVNXYIZPKX-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pisoniamide is a member of the class of cinnamamides that is trans-cinnamamide substituted by a 2-(4-methoxyphenyl)ethyl group at the nitrogen atom. It has been isolated from Pisonia aculeata. It has a role as a metabolite and a plant metabolite. It is a member of cinnamamides, a monomethoxybenzene and a secondary carboxamide. It derives from a trans-cinnamamide.

Scientific Research Applications

Antitubercular Properties

Pisoniamide, derived from Pisonia aculeata, has shown promising results in scientific research, particularly in its antitubercular activities. A study by Wu et al. (2011) identified pisoniamide as one of the compounds isolated from Pisonia aculeata, exhibiting significant antitubercular activities against Mycobacterium tuberculosis H37Rv in vitro. This finding suggests a potential role for pisoniamide in treating tuberculosis, a significant global health concern (Wu, Peng, Chen, & Tsai, 2011).

Hepatoprotective Effects

Another study investigated the protective effect of Pisonia aculeata, containing pisoniamide, on paracetamol-induced hepatotoxicity in rats. This research, conducted by Anbarasu, Rajkapoor, and Kalpana (2011), showed that the plant extract displayed remarkable hepatoprotective and antioxidant activity. This suggests that pisoniamide may play a role in alleviating liver damage caused by toxic substances like paracetamol (Anbarasu, Rajkapoor, & Kalpana, 2011).

Ethnobotanical and Phytopharmacological Aspects

In a broader perspective, Tamizhazhagan and Pugazhendy (2017) provided an ethnobotanical and phytopharmacological review of Pisonia alba, which includes pisoniamide as one of its constituents. This review suggests that various components of Pisonia alba, possibly including pisoniamide, have been used traditionally for chronic diseases, indicating potential therapeutic applications (Tamizhazhagan & Pugazhendy, 2017).

properties

Product Name

Pisoniamide

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

(E)-N-[2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C18H19NO2/c1-21-17-10-7-16(8-11-17)13-14-19-18(20)12-9-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,19,20)/b12-9+

InChI Key

CHPUDVNXYIZPKX-FMIVXFBMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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